molecular formula C9H10ClN3O3 B3087769 3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl CAS No. 1177339-58-0

3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl

Cat. No.: B3087769
CAS No.: 1177339-58-0
M. Wt: 243.65
InChI Key: KNHJWIYSVMCEFJ-UHFFFAOYSA-N
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Description

The compound 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl (CAS: 893751-88-7, as per ) is a heterocyclic molecule combining an isoxazole core with an imidazole substituent and a carboxylic acid group. The structure includes:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2.
  • Substituents:
    • A carboxylic acid group at position 3.
    • A 1H-imidazol-1-ylmethyl group at position 4.
    • A methyl group at position 5.
  • Counterion: Hydrochloride (HCl) salt, enhancing solubility and stability.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3.ClH/c1-6-7(4-12-3-2-10-5-12)8(9(13)14)11-15-6;/h2-3,5H,4H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHJWIYSVMCEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl typically involves the following steps:

  • Formation of Isoxazole Ring: The isoxazole ring can be formed through the cyclization of hydroxylamine with β-keto esters or β-diketones.

  • Introduction of Imidazole Moiety: The imidazole group can be introduced via nucleophilic substitution reactions, where an appropriate halide precursor reacts with imidazole.

  • Methylation: The methylation of the imidazole ring can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

  • Acidification: The final step involves the conversion of the carboxylic acid derivative to its hydrochloride salt form using hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3)2SO4)

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes

  • Reduction: Alcohols, amines, or alkanes

  • Substitution: Methylated derivatives, halogenated compounds

Scientific Research Applications

3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl, also known as 4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride, is a chemical compound with diverse applications in scientific research . It features an isoxazole ring fused with an imidazole moiety, along with a carboxylic acid group and a methyl group on the isoxazole ring, contributing to its potential biological activity and reactivity.

Chemical Properties and Identifiers

  • Molecular Formula: C9H10ClN3O3C_9H_{10}ClN_3O_3
  • Molecular Weight: 243.65 g/mol
  • IUPAC Name: 4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride
  • Synonyms: Includes 1177339-58-0, this compound, and others

Scientific Research Applications

This compound is a versatile material with potential applications in various areas of scientific research.

  • Synthesis of Related Compounds: It is used in the synthesis of various derivatives that retain the core structure while introducing new functional groups. The synthesis of related compounds often involves the reaction of isoxazoles with various nucleophiles.
  • Biological Activity Studies: Compounds containing isoxazole and imidazole rings have been studied for their biological properties. It has shown potential in interaction studies with specific enzymes involved in metabolic pathways or cellular signaling. Techniques such as molecular docking and binding assays could elucidate its mechanism of action and therapeutic potential.
  • Potential Applications: This compound has potential applications in identifying its interactions with biological targets. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways or cellular signaling.

Structural Comparison with Similar Compounds

The uniqueness of 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl lies in its combination of both isoxazole and imidazole functionalities, which may enhance its biological activity compared to other similar compounds.

Compound NameStructure FeaturesBiological ActivityUnique Aspect
3-Methylisoxazole-4-carboxylic acidMethyl group on isoxazoleAntimicrobialLacks imidazole moiety
5-Methylisoxazole-4-carboxylic acidMethyl group on different positionAnticancerDifferent positioning of substituents
4-Methylisoxazole-3-carboxylic acidMethyl group on isoxazoleAnti-inflammatoryVariation in carboxylic acid position
3,5-Dimethylisoxazole-4-carboxylic acidTwo methyl groups on isoxazoleAntimicrobialIncreased lipophilicity due to additional methyl

Mechanism of Action

The mechanism by which 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl exerts its effects involves its interaction with specific molecular targets. The imidazole and isoxazole rings can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Isoxazole Derivatives with Varied Substituents

4-(1H-Imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic Acid Hydrobromide (QY-0120)
  • Structure : Differs in substituent positions: 3-methyl and 5-carboxylic acid vs. the target compound’s 5-methyl and 3-carboxylic acid .
  • Salt Form : Hydrobromide (HBr) instead of HCl.
  • HBr vs. HCl: Hydrobromide salts generally have higher molecular weight and may differ in solubility .
5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic Acid (CAS 1465879-77-9)
  • Structure : Features a methyl-substituted imidazole (position 5) and a 4-carboxylic acid group.
  • Key Differences :
    • The imidazole lacks the 1-ylmethyl linker, reducing conformational flexibility.
    • The 4-carboxylic acid position may influence acidity (pKa) compared to the target’s 3-carboxylic acid .
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives
  • Structure : Chlorophenyl substituents replace the imidazole group.
  • These derivatives are used as antiviral agents, suggesting that the imidazole in the target compound may offer distinct biological interactions .

Imidazole-Modified Benzoic Acid Derivatives

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride (CAS 218131-32-9)
  • Structure : Benzoic acid backbone with an imidazol-1-ylmethyl group.
  • Comparison: The benzene ring vs. isoxazole alters aromaticity and electronic properties. Similar HCl salt form, suggesting comparable solubility profiles.

Halogenated and Alkyl-Substituted Analogs

Indole-Imidazole Hybrids (–4)
  • Examples : 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 8).
  • Comparison: Indole core vs. isoxazole introduces different π-stacking capabilities.

Salt Form and Solubility Comparisons

Compound Salt Form Solubility (Predicted) Molecular Weight Key Applications Reference
Target Compound (CAS 893751-88-7) HCl High in polar solvents 238.66* Pharmacological research
QY-0120 (CAS 1306738-75-9) HBr Moderate 279.12 Chemical intermediates
3-(1H-Imidazol-1-ylmethyl)benzoic Acid HCl HCl High 238.66 Pesticide testing

*Calculated based on molecular formula from .

Biological Activity

3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl (CAS No. 1177339-58-0) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant findings from various studies, including its anticancer properties, mechanisms of action, and other biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN3O3, with a molecular weight of 243.65 g/mol. The structure features an isoxazole ring and an imidazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC9H10ClN3O3
Molecular Weight243.65 g/mol
CAS Number1177339-58-0
Boiling PointNot available

Anticancer Properties

Recent studies have highlighted the potential of isoxazole derivatives, including the compound , as anticancer agents. Isoxazole compounds have been shown to exhibit cytotoxicity against various cancer cell lines through different mechanisms:

  • Cytotoxic Activity : In vitro studies indicate that derivatives of isoxazole can inhibit cancer cell proliferation. For instance, certain isoxazole derivatives demonstrated significant cytotoxicity against the HT29 colorectal cancer cell line with a CC50 value of approximately 58.4 µM, comparable to established chemotherapeutics like cisplatin .
  • Mechanism of Action : Isoxazole derivatives may exert their anticancer effects by inhibiting heat shock protein 90 (Hsp90), aromatase enzymes, histone deacetylases (HDAC), and various protein kinases . This inhibition leads to disrupted cancer cell survival pathways and promotes apoptosis.
  • Selectivity Index : Compounds within this class have shown favorable selectivity indices when tested against normal human dermal fibroblasts (NHDFs), indicating lower toxicity to healthy cells compared to cancer cells .

Other Biological Activities

Besides anticancer effects, research suggests that isoxazole derivatives may possess additional biological activities:

  • Immunomodulatory Effects : Some studies report that isoxazole-based compounds can exhibit immunosuppressive or immunostimulatory properties, making them candidates for further investigation in autoimmune diseases or inflammatory conditions .
  • Antimicrobial Activity : Although less documented for this specific compound, some isoxazole derivatives have shown antimicrobial activity against various pathogens.

Case Studies

A notable study involving the synthesis and evaluation of new oxazolo[5,4-d]pyrimidine derivatives indicated that certain modifications in the isoxazole structure could enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cells . The promising results from these derivatives suggest that structural variations in compounds like 3-Isoxazolecarboxylic acid could lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Isoxazolecarboxylic acid derivatives, and how can they be adapted for this compound?

  • Methodological Answer :

  • Multi-step synthesis : Begin with the formation of the isoxazole core via cyclization of β-diketones or β-keto esters with hydroxylamine . For functionalization at the 4-position, introduce the imidazole moiety via alkylation or nucleophilic substitution under reflux conditions (e.g., using acetic acid/sodium acetate as a catalyst system) .
  • HCl salt formation : React the free base with hydrochloric acid in an aprotic solvent (e.g., dichloromethane) under controlled pH, followed by crystallization .
  • Example : A related imidazole-containing compound was synthesized via refluxing intermediates with acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

Technique Purpose Example Parameters References
HPLC Purity assessmentC18 column, 0.1% TFA in H2O/MeCN gradient, UV detection at 254 nm
FTIR Functional group analysisKBr pellet, 400–4000 cm<sup>-1</sup>; imidazole C=N stretch ~1600 cm<sup>-1</sup>
NMR Structural elucidation<sup>1</sup>H (DMSO-d6): Imidazole protons at δ 7.5–8.5 ppm; isoxazole CH3 at δ 2.1–2.3 ppm
Elemental Analysis Empirical formula confirmationMatch calculated vs. experimental C, H, N, Cl%

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies : Expose the compound to elevated temperatures (40°C, 60°C), humidity (75% RH), and light (ICH Q1B) for 1–3 months .
  • Monitor degradation via HPLC (purity loss >5% indicates instability) and FTIR (new peaks suggest decomposition) .
  • Storage recommendation : Store in airtight containers at –20°C, desiccated, away from light to minimize hydrolysis of the imidazole moiety .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Use complementary techniques (e.g., <sup>13</sup>C NMR, 2D-COSY) to confirm proton-proton correlations and heteronuclear couplings .
  • Computational modeling : Compare experimental <sup>1</sup>H shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify conformational mismatches .
  • Example : For a related benzimidazole derivative, discrepancies between experimental and theoretical IR spectra were resolved by adjusting solvent effects in simulations .

Q. What strategies optimize synthetic yield in multi-step pathways involving sensitive intermediates?

  • Methodological Answer :

  • Intermediate stabilization : Protect reactive groups (e.g., imidazole NH) with Boc or Fmoc during isoxazole ring formation .
  • Stepwise monitoring : Use TLC or inline FTIR to track reaction progress and quench side reactions early .
  • Catalyst optimization : Screen palladium or copper catalysts for cross-coupling steps to enhance efficiency (e.g., CuI for Ullmann-type couplings) .

Q. What in vitro assays are suitable for probing this compound’s bioactivity, particularly enzyme inhibition?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with structural similarity to imidazole-binding sites (e.g., histidine decarboxylase, cytochrome P450) .
  • Assay design :
  • Fluorescence-based assays : Use substrates like 7-hydroxycoumarin to monitor competitive inhibition .
  • IC50 determination : Pre-incubate the compound with the enzyme, then measure residual activity at varying concentrations (0.1–100 µM) .
  • Validation : Compare results with positive controls (e.g., ketoconazole for P450 inhibition) and validate via Lineweaver-Burk plots to confirm inhibition type .

Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for structurally similar compounds?

  • Methodological Answer :

  • Replicate conditions : Test solubility in the same solvent system (e.g., PBS pH 7.4, DMSO) and temperature as literature sources .
  • Alternative methods : Use nephelometry for low-solubility compounds or co-solvency studies with cyclodextrins .
  • Example : Discrepancies in imidazole derivative solubility were resolved by identifying pH-dependent precipitation in buffered solutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl
Reactant of Route 2
3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl

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